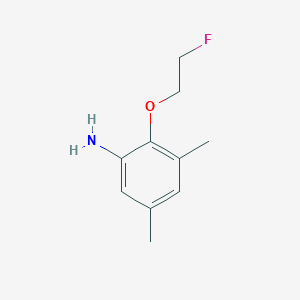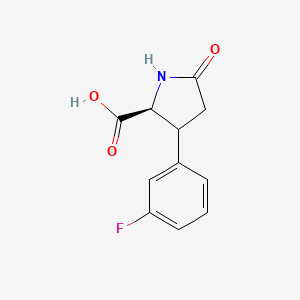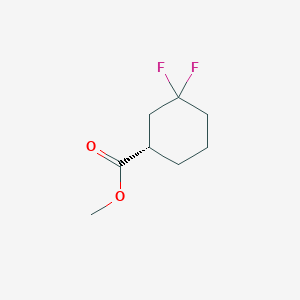
Methyl (S)-3,3-difluorocyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-3,3-difluorocyclohexane-1-carboxylate is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-3,3-difluorocyclohexane-1-carboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce fluorine atoms into the cyclohexane ring. The resulting difluorocyclohexane is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The fluorine atoms in the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluorocyclohexanone or difluorocyclohexanecarboxylic acid.
Reduction: Formation of difluorocyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
Methyl (S)-3,3-difluorocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of Methyl (S)-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
- Methyl 3,3-difluorocyclopentane-1-carboxylate
- Methyl 3,3-difluorocycloheptane-1-carboxylate
- Ethyl (S)-3,3-difluorocyclohexane-1-carboxylate
Comparison: Methyl (S)-3,3-difluorocyclohexane-1-carboxylate is unique due to its specific ring size and substitution pattern. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. The presence of two fluorine atoms in the cyclohexane ring can significantly influence its chemical properties, such as lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
CAS番号 |
2227197-42-2 |
|---|---|
分子式 |
C8H12F2O2 |
分子量 |
178.18 g/mol |
IUPAC名 |
methyl (1S)-3,3-difluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H12F2O2/c1-12-7(11)6-3-2-4-8(9,10)5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
MVIDRQFVYZHZPG-LURJTMIESA-N |
異性体SMILES |
COC(=O)[C@H]1CCCC(C1)(F)F |
正規SMILES |
COC(=O)C1CCCC(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


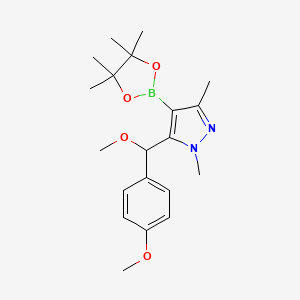
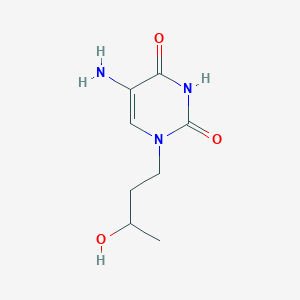
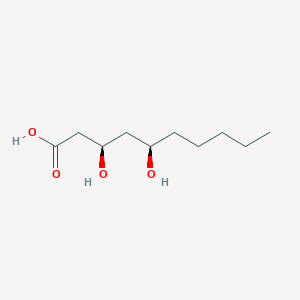
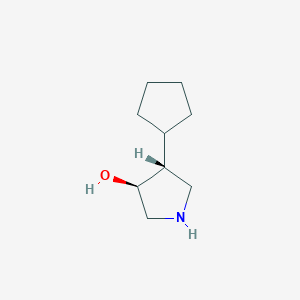
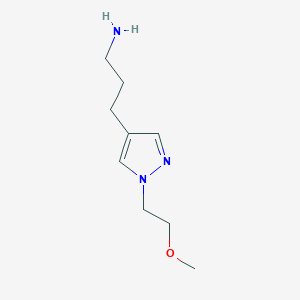
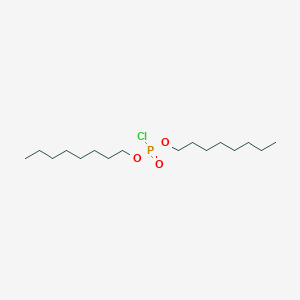

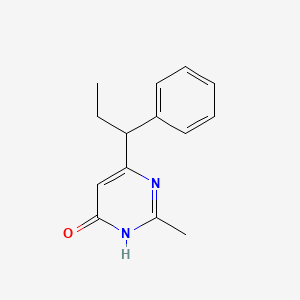

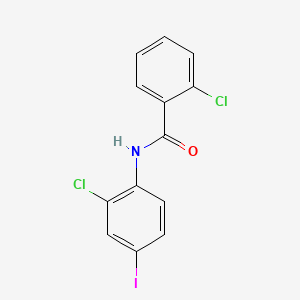
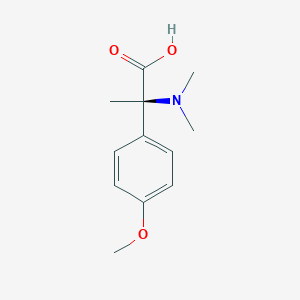
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
